REACTION_CXSMILES
|
[C:1]([N:5]1[CH2:9][C:8]2([CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH2:7][CH2:6]1)(=[O:4])[CH2:2][CH3:3].Cl>C(Cl)Cl.O1CCOCC1>[CH2:7]1[C:8]2([CH2:13][CH2:12][NH:11][CH2:10]2)[CH2:9][N:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH2:6]1
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N1CCC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the crude product was dried on the high vacuum for 1 h
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CC12CNCC2)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |